(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride
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Overview
Description
(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride is a chiral sulfonyl chloride compound It is characterized by the presence of a cyclopentane ring substituted with a propan-2-yloxy group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a variety of methods, including cyclization reactions of linear precursors.
Introduction of the Propan-2-yloxy Group: This step involves the substitution of a suitable leaving group on the cyclopentane ring with a propan-2-yloxy group. Common reagents for this step include alkoxides such as sodium or potassium isopropoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the sulfonylation step, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Alkenes: Formed from elimination reactions.
Scientific Research Applications
(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophiles.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride: The enantiomer of the compound, with similar reactivity but different stereochemistry.
Cyclopentane-1-sulfonyl chloride: Lacks the propan-2-yloxy group, resulting in different reactivity and applications.
Propan-2-yloxycyclopentane: Lacks the sulfonyl chloride group, making it less reactive in sulfonylation reactions.
Uniqueness
(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride is unique due to its chiral nature and the presence of both a propan-2-yloxy group and a sulfonyl chloride group
Properties
IUPAC Name |
(1S,2R)-2-propan-2-yloxycyclopentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-6(2)12-7-4-3-5-8(7)13(9,10)11/h6-8H,3-5H2,1-2H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUVFSDRZNBXSL-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCC1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1CCC[C@@H]1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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